3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
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Overview
Description
3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a furo[3,4-c]pyrrole core with cyclohexyl, methyl, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-6-methyl-5-phenyl-1H-pyrrole-1,4(5H)-dione
- 3-Cyclohexyl-6-methyl-5-phenyl-1H-furan-1,4(5H)-dione
Uniqueness
3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its furo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
918413-16-8 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-methyl-5-phenylfuro[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C19H19NO3/c1-12-15-16(18(21)20(12)14-10-6-3-7-11-14)17(23-19(15)22)13-8-4-2-5-9-13/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3 |
InChI Key |
JXJVQHVJRGDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(OC2=O)C3CCCCC3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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